molecular formula C9H6ClNO3 B1380476 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester CAS No. 16302-66-2

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester

Cat. No. B1380476
CAS RN: 16302-66-2
M. Wt: 211.6 g/mol
InChI Key: OBVPNGIPKWUCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester is a chemical compound. It is a derivative of benzisoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The unique benzisoxazole scaffold exhibits potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents, and more .

Scientific Research Applications

Anticancer Applications

Benzisoxazole derivatives, including 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester , have been identified as potential HDAC inhibitors which play a role in cancer treatment. These compounds can influence gene expression and cell cycle progression, making them valuable in anticancer research .

Antibacterial and Antimicrobial Activities

These compounds also exhibit significant antibacterial and antimicrobial activities . They have been used to develop new antibiotics and treatments for bacterial infections, with some derivatives showing efficacy against specific strains such as C. albicans .

Neurological Research

Isoxazole scaffolds are crucial in neurological research due to their presence in drugs like muscimol and ibotenic acid, which act on GABA receptors and as neurotoxins respectively. This highlights the compound’s potential in studying neurological pathways and disorders .

Anti-inflammatory Research

The anti-inflammatory properties of benzisoxazole derivatives make them candidates for developing treatments for inflammatory diseases. They can modulate the body’s inflammatory response, providing a pathway for new therapeutic approaches .

Immunomodulatory Effects

With immunosuppressant agents like leflunomide containing isoxazole structures, these compounds are significant in immunology research. They can help in understanding immune system regulation and developing drugs to manage autoimmune diseases .

Psychiatric Disorder Treatment

Some benzisoxazole derivatives have shown promise in treating psychiatric disorders due to their efficacies for receptors like 5-HT2A and D2. This suggests potential applications in developing antipsychotic medications .

Anti-glycation Studies

Benzisoxazole molecules have anti-glycation activities which are important in preventing complications from diabetes. They can inhibit the formation of advanced glycation end-products, which are linked to various diabetic complications .

Synthesis of Pharmacological Molecules

The compound’s role in the synthesis of diverse pharmacological molecules cannot be overstated. It serves as an intermediate in creating various biologically active molecules, demonstrating its versatility in drug discovery .

properties

IUPAC Name

methyl 3-chloro-1,2-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVPNGIPKWUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester
Reactant of Route 2
Reactant of Route 2
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester
Reactant of Route 3
Reactant of Route 3
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester
Reactant of Route 5
Reactant of Route 5
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester
Reactant of Route 6
1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.